molecular formula C16H17N3O2S2 B12904357 Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- CAS No. 124959-57-5

Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis-

Cat. No.: B12904357
CAS No.: 124959-57-5
M. Wt: 347.5 g/mol
InChI Key: ZXDYZFBIVDQOLE-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- is a complex organic compound characterized by the presence of ethanol groups attached to a pyrimidine ring substituted with thiophene groups. This compound is notable for its unique structure, which combines elements of both pyrimidine and thiophene chemistry, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- typically involves the reaction of 4,6-di-2-thienyl-2-pyrimidinylamine with ethanol under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imino linkage between the pyrimidine and ethanol groups .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- involves its interaction with specific molecular targets. The compound’s thiophene and pyrimidine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- is unique due to its combination of pyrimidine and thiophene rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

124959-57-5

Molecular Formula

C16H17N3O2S2

Molecular Weight

347.5 g/mol

IUPAC Name

2-[(4,6-dithiophen-2-ylpyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C16H17N3O2S2/c20-7-5-19(6-8-21)16-17-12(14-3-1-9-22-14)11-13(18-16)15-4-2-10-23-15/h1-4,9-11,20-21H,5-8H2

InChI Key

ZXDYZFBIVDQOLE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)N(CCO)CCO)C3=CC=CS3

Origin of Product

United States

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